Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]-
Overview
Description
Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, an isoxazole ring, and an isopropoxy group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Core: The isoxazole intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.
Introduction of the Isopropoxy Group: The final step involves the alkylation of the benzamide intermediate with isopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity. The isoxazole ring and benzamide core play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog without the isoxazole ring and isopropoxy group.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Substituted Benzamides: Benzamides with various substituents on the benzene ring.
Uniqueness
Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-propan-2-yloxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)24-18-10-8-16(9-11-18)20(23)21-13-17-12-19(25-22-17)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQJAZYSQMQUOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182611 | |
Record name | 4-(1-Methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946340-00-7 | |
Record name | 4-(1-Methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946340-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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